3-Bromo-2-methyl-6-nitropyridine

Lipophilicity Drug-likeness Chromatographic retention

3-Bromo-2-methyl-6-nitropyridine (CAS 1231930-13-4) is a trisubstituted pyridine building block (C6H5BrN2O2, MW 217.02 g/mol) carrying bromo (C-3), methyl (C-2), and nitro (C-6) substituents on the pyridine ring. Its computed XLogP3 is 2.1 with a topological polar surface area (TPSA) of 58.7 Ų and a predicted boiling point of 299.5 ± 35.0 °C at 760 mmHg.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.022
CAS No. 1231930-13-4
Cat. No. B2551400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methyl-6-nitropyridine
CAS1231930-13-4
Molecular FormulaC6H5BrN2O2
Molecular Weight217.022
Structural Identifiers
SMILESCC1=C(C=CC(=N1)[N+](=O)[O-])Br
InChIInChI=1S/C6H5BrN2O2/c1-4-5(7)2-3-6(8-4)9(10)11/h2-3H,1H3
InChIKeyWEZKULYNVOIOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2-methyl-6-nitropyridine (CAS 1231930-13-4): Physicochemical Profile & Procurement Baseline for Pyridine-Based Drug Discovery Intermediates


3-Bromo-2-methyl-6-nitropyridine (CAS 1231930-13-4) is a trisubstituted pyridine building block (C6H5BrN2O2, MW 217.02 g/mol) carrying bromo (C-3), methyl (C-2), and nitro (C-6) substituents on the pyridine ring [1]. Its computed XLogP3 is 2.1 with a topological polar surface area (TPSA) of 58.7 Ų and a predicted boiling point of 299.5 ± 35.0 °C at 760 mmHg . The compound serves as a versatile late-stage intermediate in medicinal chemistry programs, most notably in kinase inhibitor scaffolds disclosed by Deciphera Pharmaceuticals [2], owing to the orthogonal reactivity of its three functional groups.

Why Regioisomeric Bromo-Methyl-Nitropyridines Cannot Substitute 3-Bromo-2-methyl-6-nitropyridine in Late-Stage Diversification


The precise 2-methyl-3-bromo-6-nitro arrangement imposes a specific electronic and steric landscape that governs both reactivity and physicochemical properties in ways that regioisomers or mono-/di-substituted analogs cannot replicate. For instance, shifting the bromine from C-3 to C-5 (e.g., 5-bromo-2-methyl-3-nitropyridine) alters the dipole moment and the directing effect of the nitro group, leading to different regiochemical outcomes in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Similarly, removing the bromine (2-methyl-6-nitropyridine) eliminates the key synthetic handle for palladium-catalyzed transformations, while omitting the nitro group (3-bromo-2-methylpyridine) removes a powerful electron-withdrawing group that activates the ring and provides a latent amine for downstream elaboration . These differences translate into measurable variations in lipophilicity (XLogP3 spanning 1.4–2.3 across close analogs), boiling point, and chromatographic retention that directly impact both synthetic route design and procurement decisions .

Quantitative Differentiation Evidence: 3-Bromo-2-methyl-6-nitropyridine vs. Closest Pyridine Analogs


Lipophilicity Differentiation: XLogP3 Comparison of 3-Bromo-2-methyl-6-nitropyridine vs. 2-Methyl-6-nitropyridine and 3-Bromo-2-methylpyridine

3-Bromo-2-methyl-6-nitropyridine exhibits a computed XLogP3 of 2.1, placing it in a lipophilicity window distinct from both the non-brominated analog 2-methyl-6-nitropyridine (XLogP3 = 1.4) and the non-nitrated analog 3-bromo-2-methylpyridine (XLogP3 = 1.9–2.21 depending on the computational method) [1][2][3]. This 0.7 log unit increase relative to 2-methyl-6-nitropyridine predicts approximately 5-fold higher octanol-water partitioning, which directly impacts reverse-phase HPLC retention time and biological membrane permeability in cell-based assays.

Lipophilicity Drug-likeness Chromatographic retention

Topological Polar Surface Area (TPSA) Differentiation: 3-Bromo-2-methyl-6-nitropyridine vs. Non-Nitrated 3-Bromo-2-methylpyridine

The presence of the nitro group at C-6 in 3-bromo-2-methyl-6-nitropyridine elevates its TPSA to 58.7 Ų, compared to only 12.9 Ų for 3-bromo-2-methylpyridine, which lacks the nitro substituent [1][2]. This 45.8 Ų difference is highly significant: TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values below 140 Ų correlate with good oral absorption. The non-nitrated analog's TPSA of 12.9 Ų predicts excessively high membrane permeability and potentially non-specific binding, whereas the target compound's 58.7 Ų sits in a more drug-like range.

Polar surface area Blood-brain barrier penetration Oral bioavailability prediction

Boiling Point Differentiation: 3-Bromo-2-methyl-6-nitropyridine vs. Non-Nitrated 3-Bromo-2-methylpyridine

3-Bromo-2-methyl-6-nitropyridine has a predicted boiling point of 299.5 ± 35.0 °C at 760 mmHg, substantially higher than the experimentally measured boiling point of 3-bromo-2-methylpyridine at 65–67 °C / 10 mmHg (approximately 76 °C at 17 mmHg) . The ~200+ °C boiling point elevation reflects the strong intermolecular dipole-dipole interactions introduced by the nitro group, which directly impacts vacuum distillation parameters, GC-MS analysis conditions, and solvent selection for reactions.

Thermal stability Purification Scale-up

Synthetic Provenance as a Kinase Inhibitor Intermediate: Documented Use of 3-Bromo-2-methyl-6-nitropyridine in Deciphera Pharmaceuticals' TTK Inhibitor Program

3-Bromo-2-methyl-6-nitropyridine is explicitly employed as a key synthetic intermediate in the preparation of pyridine-based TTK (Mps1) kinase inhibitors disclosed in Deciphera Pharmaceuticals' patent US2014/315917 A1 [1]. In a representative downstream transformation, the compound undergoes Pd(PPh3)4-catalyzed coupling in toluene at 105 °C to afford a 2-methyl-5-(4-((2-methyl-6-nitropyridin-3-yl)oxy)pyridin-2-yl)thiazole derivative in 81% isolated yield [2]. This documented use in a kinase inhibitor program provides procurement-relevant validation that is absent for less-substituted or regioisomeric analogs, which lack comparable patent-derived experimental protocols.

Kinase inhibitor TTK inhibitor Medicinal chemistry

Aqueous Solubility Prediction: 3-Bromo-2-methyl-6-nitropyridine vs. Des-Bromo Analog 2-Methyl-6-nitropyridine

The computed aqueous solubility (Log S, ESOL method) for 3-bromo-2-methyl-6-nitropyridine is –2.85, corresponding to approximately 0.305 mg/mL (0.0014 mol/L), classifying it as 'soluble' on the Log S scale . In contrast, 2-methyl-6-nitropyridine (des-bromo analog) has a lower molecular weight (138.12 vs. 217.02 g/mol) and is expected to exhibit higher aqueous solubility, consistent with its lower log P. The bromine substitution at C-3, while increasing molecular weight and lipophilicity, preserves sufficient aqueous solubility for standard in vitro assay conditions (DMSO stock solutions with <1% final DMSO concentration), a critical parameter for biochemical and cell-based screening workflows.

Aqueous solubility Formulation Assay compatibility

Vendor Purity Benchmarking: 97% Minimum Purity Specification for 3-Bromo-2-methyl-6-nitropyridine vs. Common 95% Standard for Less-Differentiated Analogs

Multiple reputable vendors (Bidepharm, Aladdin, Sigma-Aldrich/Ambeed) consistently specify 97% minimum purity for 3-bromo-2-methyl-6-nitropyridine, supported by batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the structurally simpler analog 3-bromo-2-methylpyridine is also offered at 97% purity but lacks the additional analytical rigor of nitro-group-specific characterization (e.g., nitro stretching in IR, characteristic MS fragmentation). For the regioisomer 5-bromo-2-methyl-3-nitropyridine, the standard commercial specification is 98% but with a defined melting point range of 38–41 °C that provides an additional identity confirmation tool not available for the target compound (whose melting point is not reported, consistent with its likely liquid or low-melting solid nature at ambient temperature) [1].

Purity specification Quality assurance Procurement standard

Optimal Procurement and Application Scenarios for 3-Bromo-2-methyl-6-nitropyridine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Requiring Orthogonal Functionalization Handles

In kinase inhibitor programs where the pyridine core must undergo sequential diversification—e.g., Suzuki coupling at C-3 (bromo), SNAr or reduction at C-6 (nitro), and C-H functionalization at C-2 (methyl)—3-bromo-2-methyl-6-nitropyridine provides three chemically orthogonal handles in a single building block. The Deciphera Pharmaceuticals TTK inhibitor patent demonstrates its practical utility: the bromine participates in Pd-catalyzed coupling while the nitro group can be retained or reduced to an amine for amide bond formation, enabling efficient construction of complex, patentable chemical space [1]. The 81% yield reported for the downstream etherification product provides a validated starting point for route optimization .

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Balanced Lipophilicity

With an XLogP3 of 2.1 and TPSA of 58.7 Ų, this compound occupies a favorable region of drug-like chemical space that aligns with fragment library design guidelines (MW < 250, LogP < 3, TPSA < 140 Ų) [1]. Its predicted aqueous solubility of 0.305 mg/mL (Log S –2.85) supports screening at typical fragment concentrations (0.1–1 mM) in biochemical assays . The availability from multiple vendors at 97% purity with full QC documentation (NMR, HPLC, GC) ensures that fragment library curators can procure material suitable for high-throughput screening without additional purification .

Late-Stage Diversification of Advanced Intermediates in Agrochemical Discovery

The combination of a bromine (cross-coupling handle), nitro group (reducible to amine for urea/carbamate formation), and methyl substituent (metabolic stability) in a single pyridine scaffold is particularly valuable in agrochemical lead optimization, where the balance between potency, environmental persistence, and cost of goods is paramount. The 299.5 °C boiling point provides a wide thermal operating window for solvent-intensive transformations common in agrochemical process development [1]. Procurement from vendors offering both research-scale (100 mg–5 g) and bulk quantities enables seamless transition from discovery to pilot-scale synthesis .

Chemical Biology Probe Synthesis Requiring Bifunctional Pyridine Cores

When constructing bifunctional probes (e.g., PROTACs, photoaffinity labels, or fluorescent conjugates) that require attachment of both a target-binding moiety and a reporter group to a central pyridine scaffold, the orthogonal reactivity of the C-3 bromine (cross-coupling) and C-6 nitro (reduction/acylation) in 3-bromo-2-methyl-6-nitropyridine enables sequential, chemoselective elaboration without protecting group manipulation [1]. The moderate TPSA (58.7 Ų) is compatible with cell permeability, while the XLogP3 of 2.1 balances aqueous solubility and membrane partitioning—critical parameters for intracellular target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-methyl-6-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.